1-Benzoyl-2-tert-butyl-3-methylimidazolidin-4-one
Overview
Description
1-Benzoyl-2-tert-butyl-3-methylimidazolidin-4-one is a chemical compound with the molecular formula C15H20N2O2 and a molecular weight of 260.33 . It is used in research .
Physical And Chemical Properties Analysis
1-Benzoyl-2-tert-butyl-3-methylimidazolidin-4-one is a clear, colorless liquid . More specific physical and chemical properties such as boiling point, melting point, and solubility are not available in the sources I have access to .Scientific Research Applications
Cytoprotective and Antioxidant Effects : Derivatives of benzimidazole, similar in structure to 1-Benzoyl-2-tert-butyl-3-methylimidazolidin-4-one, have shown significant cytoprotective and antioxidant effects. These effects are governed by the HAT mechanism in lipid phases and the SET mechanism in water mediums (Anastassova et al., 2016).
Organocatalysis : The structures of benzyl-3-methylimidazolidin-4-ones aid synthetic organic chemists in understanding their role in organocatalysis. This understanding is supported by the similarity between X-ray, NMR, and DFT structures of these compounds (Grošelj et al., 2009).
Larvicidal Activity : Substitution of 1-tert-butyl-1-(2-chlorobenzoyl)-2-(substituted benzoyl)hydrazines with lower alkyls and halogens, which are structurally related to the compound , enhances their larvicidal activity against certain pests (Oikawa et al., 1994).
Synthesis of Enantiopure Amino Acids : Certain imidazolidin-4-ones are efficient and economical sources for the synthesis of enantiopure amino acids (Rojas‐Lima et al., 2005).
Synthesis of Ionic Liquids : Novel methods have been developed for preparing halide-free 1-alkyl-3-methylimidazolium benzoates, showcasing the potential for synthesizing various azolium salts (Wolfe & Schreiner, 2007).
Catalytic Alkyne Metathesis : Tungsten alkylidyne complexes with ancillary imidazolidin-2-iminato ligands, related to the compound , are efficient catalysts for homocoupling reactions (Lysenko et al., 2013).
Pharmaceutical Applications : Some derivatives of the compound have shown potential as anticonvulsant agents in clinical trials (Phillips et al., 1999).
properties
IUPAC Name |
1-benzoyl-2-tert-butyl-3-methylimidazolidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-15(2,3)14-16(4)12(18)10-17(14)13(19)11-8-6-5-7-9-11/h5-9,14H,10H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMSFVKQUCYMTLD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1N(C(=O)CN1C(=O)C2=CC=CC=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60341209 | |
Record name | 1-Benzoyl-2-tert-butyl-3-methylimidazolidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60341209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzoyl-2-tert-butyl-3-methylimidazolidin-4-one | |
CAS RN |
101055-57-6 | |
Record name | 1-Benzoyl-2-tert-butyl-3-methylimidazolidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60341209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (R)-1-Benzoyl-2-tert-butyl-3-methyl-4-imidazolidinone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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